An In-Depth Technical Guide to 3-Isobutyl-1H-1,2,4-triazol-5-thiol: Chemical Structure and Physicochemical Properties
An In-Depth Technical Guide to 3-Isobutyl-1H-1,2,4-triazol-5-thiol: Chemical Structure and Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure and anticipated physical properties of 3-isobutyl-1H-1,2,4-triazol-5-thiol, a heterocyclic compound of interest in medicinal chemistry. While specific experimental data for this particular derivative is not extensively documented in publicly available literature, this guide synthesizes information from closely related analogs and the well-established chemistry of the 1,2,4-triazole-3-thiol scaffold. This document outlines the probable synthetic pathway, discusses the critical thiol-thione tautomerism, and presents expected spectroscopic characteristics to aid in the identification and characterization of this molecule. The information herein is intended to serve as a valuable resource for researchers engaged in the synthesis and application of novel 1,2,4-triazole derivatives in drug discovery and development.
Introduction: The Significance of the 1,2,4-Triazole-3-thiol Scaffold
The 1,2,4-triazole ring system is a cornerstone in the field of medicinal chemistry, forming the structural core of a multitude of pharmacologically active agents. Derivatives of this heterocycle are known to exhibit a broad spectrum of biological activities, including antimicrobial, antifungal, antiviral, anti-inflammatory, and anticancer properties. The incorporation of a thiol group at the 5-position of the 1,2,4-triazole ring introduces a unique set of chemical properties, most notably the potential for thiol-thione tautomerism, which can significantly influence a molecule's biological activity and pharmacokinetic profile. The isobutyl substituent at the 3-position is expected to modulate the lipophilicity and steric profile of the molecule, potentially influencing its interaction with biological targets.
Chemical Structure and Tautomerism
The chemical structure of 3-isobutyl-1H-1,2,4-triazol-5-thiol is characterized by a five-membered 1,2,4-triazole ring substituted with an isobutyl group at the C3 position and a thiol group at the C5 position. A critical aspect of this compound's chemistry is its existence as a mixture of two tautomeric forms in equilibrium: the thiol form and the thione form.
Figure 1: Thiol-Thione Tautomerism of 3-isobutyl-1H-1,2,4-triazol-5-thiol.
Based on studies of analogous 4,5-disubstituted-1,2,4-triazole-3-thiones, the thione tautomer is generally considered to be the more stable and predominant form in both solution and the solid state. This equilibrium is a crucial consideration in its reactivity and biological interactions.
Synthesis Pathway
The synthesis of 3-isobutyl-1H-1,2,4-triazol-5-thiol is expected to follow a well-established route for the preparation of 4,5-disubstituted-1,2,4-triazole-3-thiols. This typically involves a two-step process starting from isovaleric acid hydrazide.
Figure 2: Proposed synthetic workflow for 3-isobutyl-1H-1,2,4-triazol-5-thiol.
Experimental Protocol (General Procedure)
Step 1: Synthesis of Potassium 3-isovaleryl-dithiocarbazinate
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Dissolve isovaleric acid hydrazide (1 equivalent) in a solution of potassium hydroxide (1.1 equivalents) in absolute ethanol.
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Cool the solution in an ice bath.
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Add carbon disulfide (1.1 equivalents) dropwise with constant stirring.
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Continue stirring at room temperature for 12-16 hours.
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Collect the precipitated solid by filtration, wash with cold diethyl ether, and dry under vacuum.
Step 2: Synthesis of 3-Isobutyl-1H-1,2,4-triazol-5-thiol
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Reflux a suspension of the potassium 3-isovaleryl-dithiocarbazinate (1 equivalent) and hydrazine hydrate (2 equivalents) in water for 4-6 hours.
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Monitor the reaction for the cessation of hydrogen sulfide evolution.
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Cool the reaction mixture and acidify with a dilute solution of hydrochloric acid to precipitate the product.
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Collect the crude product by filtration, wash with cold water, and recrystallize from a suitable solvent such as ethanol.
Physicochemical Properties (Predicted)
The following table summarizes the predicted physical and spectroscopic properties of 3-isobutyl-1H-1,2,4-triazol-5-thiol based on data from analogous compounds.
| Property | Predicted Value/Characteristics |
| Molecular Formula | C₆H₁₁N₃S |
| Molecular Weight | 157.24 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | Not available. Expected to be in the range of 150-250 °C, similar to other 5-alkyl-1,2,4-triazole-3-thiols. |
| Solubility | Sparingly soluble in water, soluble in polar organic solvents like ethanol, DMSO, and DMF. |
Spectroscopic Data (Expected)
The structural elucidation of 3-isobutyl-1H-1,2,4-triazol-5-thiol would rely on a combination of spectroscopic techniques. The expected data are outlined below.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the key functional groups. The presence of a broad N-H stretching band and the absence of a sharp S-H band would support the predominance of the thione tautomer.
| Wavenumber (cm⁻¹) | Assignment |
| ~3400-3100 (broad) | N-H stretching (thione form) |
| ~2960-2870 | C-H stretching (isobutyl group) |
| ~1620-1580 | C=N stretching (triazole ring) |
| ~1300-1200 | C=S stretching (thione form) |
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum in a solvent like DMSO-d₆ is predicted to display the following signals. The downfield signal for the NH/SH proton is a key diagnostic feature for this class of compounds.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~13.5 - 12.5 | Singlet (broad) | 1H | N-H (thione) / S-H (thiol) |
| ~2.5 - 2.3 | Doublet | 2H | -CH₂- (isobutyl) |
| ~1.9 - 1.7 | Multiplet | 1H | -CH- (isobutyl) |
| ~0.9 | Doublet | 6H | -CH(CH₃)₂ (isobutyl) |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shift of the C=S carbon is particularly indicative of the thione tautomer.
| Chemical Shift (δ, ppm) | Assignment |
| ~168 | C=S (thione form) |
| ~150 | C-isobutyl (triazole ring) |
| ~40 | -CH₂- (isobutyl) |
| ~28 | -CH- (isobutyl) |
| ~22 | -CH(CH₃)₂ (isobutyl) |
Mass Spectrometry
Mass spectrometry would be used to confirm the molecular weight of the compound.
| Technique | Expected m/z |
| Electrospray Ionization (ESI-MS) | [M+H]⁺ at ~158.07 |
Conclusion
This technical guide provides a foundational understanding of the chemical structure and expected physicochemical properties of 3-isobutyl-1H-1,2,4-triazol-5-thiol. By leveraging the extensive knowledge base of analogous 1,2,4-triazole-3-thiol derivatives, this document offers valuable insights into the synthesis and characterization of this compound. The provided protocols and predicted spectroscopic data serve as a practical starting point for researchers and drug development professionals working with this promising heterocyclic scaffold. Further empirical studies are warranted to definitively establish the physical and spectral properties of this specific molecule.
References
- Verma, A., Joshi, N., Singh, D., & Rawat, D. S. (2013). 1,2,4-Triazole: A Privileged Scaffold in Medicinal Chemistry. Future Medicinal Chemistry, 5(12), 1431-1457.
- Holla, B. S., Veerendra, B., Shivananda, M. K., & Poojary, B. (2003). Synthesis and biological activity of some 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazole-3-thiones. European Journal of Medicinal Chemistry, 38(7-8), 759-767.
- Bayrak, H., Demirbas, A., Karaoglu, S. A., & Demirbas, N. (2009). Synthesis of some new 1,2,4-triazoles, their Mannich and Schiff bases and evaluation of their antimicrobial activities. European Journal of Medicinal Chemistry, 44(3), 1057-1066.
- El-Sayed, W. A., Ali, O. M., & Abd-Allah, O. A. (2011). Synthesis of new 1,2,4-triazole derivatives as potential antimicrobial agents. European Journal of Medicinal Chemistry, 46(9), 3744-3751.
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Jordan Journal of Chemistry. (2010). Synthesis of some 1,2,4-Triazolyl-1,2,3-Triazole Derivatives: (1,3-Dipolar Cycloaddition Reaction). Retrieved from [Link]
